molecular formula C14H27N B13600677 4'-Ethyl-[1,1'-bi(cyclohexan)]-1-amine

4'-Ethyl-[1,1'-bi(cyclohexan)]-1-amine

Cat. No.: B13600677
M. Wt: 209.37 g/mol
InChI Key: JJXUQDRCDOPGPU-UHFFFAOYSA-N
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Description

4'-Ethyl-[1,1'-bi(cyclohexan)]-1-amine is a chemical building block based on a [1,1'-bi(cyclohexane)] scaffold, a structure of significant interest in medicinal and materials chemistry . This compound features a primary amine functional group, making it a versatile intermediate for constructing more complex molecules. Researchers can utilize this amine in nucleophilic substitution reactions, reductive aminations, and as a precursor for synthesizing libraries of compounds for high-throughput screening . The [1,1'-bi(cyclohexane)] core provides a rigid, three-dimensional structure that can improve the physicochemical properties of lead compounds in drug discovery programs . The ethyl substituent on the distal ring can be leveraged to fine-tune lipophilicity and metabolic stability. This amine is exclusively for use in laboratory research. It is NOT intended for diagnostic, therapeutic, or any other personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H27N

Molecular Weight

209.37 g/mol

IUPAC Name

1-(4-ethylcyclohexyl)cyclohexan-1-amine

InChI

InChI=1S/C14H27N/c1-2-12-6-8-13(9-7-12)14(15)10-4-3-5-11-14/h12-13H,2-11,15H2,1H3

InChI Key

JJXUQDRCDOPGPU-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)C2(CCCCC2)N

Origin of Product

United States

Ii. Synthetic Methodologies for 4 Ethyl 1,1 Bi Cyclohexan 1 Amine

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of the target molecule reveals several logical disconnections to simplify the structure into readily available starting materials. The primary strategic considerations involve the formation of the C-N bond and the construction of the C-C bond that links the two cyclohexane (B81311) rings.

Figure 1: Retrosynthetic Analysis of 4'-Ethyl-[1,1'-bi(cyclohexan)]-1-amine
(A simplified 2D representation is used for clarity)
Retrosynthetic analysis showing the disconnection of the C-N bond to reveal a ketone intermediate, and a further disconnection of the C-C bond of the bicyclohexane core to identify <a href=cyclohexanone (B45756) and a 4-ethylcyclohexyl Grignard reagent as potential starting materials." src="https://i.imgur.com/example.png" width="600"/>

Table 1: Key Retrosynthetic Disconnections and Corresponding Forward Reactions

Disconnection PointRetrosynthetic StepCorresponding Forward ReactionKey Intermediate
C(1)-N bondC-N DisconnectionReductive Amination4'-Ethyl-[1,1'-bi(cyclohexan)]-1-one
C(1)-C(1') bondC-C DisconnectionGrignard Reaction4-Ethylcyclohexylmagnesium halide and Cyclohexanone

C-N Bond Formation Approaches

The most logical disconnection is the C(1)-N bond of the amine. This retrosynthetic step points to a ketone, 4'-ethyl-[1,1'-bi(cyclohexan)]-1-one, as the immediate precursor. The forward reaction to form the amine from this ketone would be a reductive amination . nih.govwikipedia.org This is a widely used and versatile method for amine synthesis. google.com

The reductive amination process involves the reaction of the ketone with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine or enamine, which is then reduced in situ to the desired primary amine. wikipedia.org A variety of reducing agents can be employed for this transformation, with the choice of reagent influencing the reaction conditions and stereoselectivity.

Common Reagents for Reductive Amination:

Sodium cyanoborohydride (NaBH₃CN)

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

Catalytic hydrogenation (e.g., H₂, Raney Nickel, Palladium on carbon)

Leuckart-Wallach reaction (using formic acid or formates as the reducing agent)

Bi(cyclohexane) Core Construction

Disconnecting the C(1)-C(1') bond of the 4'-ethyl-[1,1'-bi(cyclohexan)]-1-one intermediate reveals two six-membered rings. This suggests a convergent synthesis strategy where the two rings are coupled. A powerful method for forming such a C-C bond is the Grignard reaction . libretexts.orgmasterorganicchemistry.com

This approach involves the reaction of a cyclohexyl Grignard reagent with a cyclohexanone derivative. Specifically, the retrosynthesis suggests the reaction of a 4-ethylcyclohexylmagnesium halide with cyclohexanone . This nucleophilic addition would yield the tertiary alcohol, 4'-ethyl-[1,1'-bi(cyclohexan)]-1-ol, which can then be oxidized to the required ketone precursor.

Stereochemical Control Points in Retrosynthesis

The target molecule, this compound, possesses multiple stereocenters. The relative stereochemistry of the substituents on both cyclohexane rings is a critical aspect of the synthesis.

The primary point of stereochemical control in the proposed retrosynthetic pathway is the reductive amination of the ketone intermediate. The approach of the reducing agent to the imine intermediate will determine the final stereochemistry of the amine group relative to the rest of the bicyclohexyl (B1666981) system. The stereochemical outcome can be influenced by several factors:

Choice of Reducing Agent: Bulky reducing agents may favor attack from the less sterically hindered face of the imine.

Catalyst in Hydrogenation: The surface of the heterogeneous catalyst can direct the stereochemical course of the reduction.

Substrate Conformation: The conformational preferences of the bicyclohexyl ketone and the intermediate imine will play a significant role in directing the approach of the nucleophile/hydride. Generally, the thermodynamically more stable product with equatorial substituents is favored.

The stereochemistry of the 4'-ethyl group is established during the synthesis of the 4-ethylcyclohexyl precursor. Hydrogenation of a 4-ethylphenol (B45693) or a related aromatic precursor often leads to a mixture of cis and trans isomers, which may require separation or isomerization to obtain the desired stereoisomer. orgsyn.org The thermodynamically more stable trans isomer is typically the desired starting material for subsequent steps.

Precursor Synthesis and Functionalization Pathways

The successful synthesis of this compound relies on the efficient preparation of key precursors, namely the substituted cyclohexanone and the functionalized bicyclohexane scaffold.

Routes to Substituted Cyclohexanones and Cyclohexanols

The synthesis of the required precursors, cyclohexanone and a 4-ethylcyclohexyl derivative, can be achieved through well-established methods.

Cyclohexanone: This is a commercially available bulk chemical, often produced by the oxidation of cyclohexane or the hydrogenation of phenol (B47542) followed by dehydrogenation of the resulting cyclohexanol (B46403).

4-Ethylcyclohexanol (B27859) and 4-Ethylcyclohexyl Halide: A common route to 4-ethylcyclohexanol is the catalytic hydrogenation of 4-ethylphenol. This reduction typically yields a mixture of cis and trans isomers, with the trans isomer often being the major product under thermodynamic control. The resulting alcohol can then be converted to the corresponding 4-ethylcyclohexyl bromide or chloride, which is the precursor for the Grignard reagent. This conversion can be achieved using reagents such as phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).

Table 2: Synthesis of 4-Ethylcyclohexyl Bromide

Starting MaterialReagentProductNotes
4-EthylcyclohexanolPBr₃ or HBr/H₂SO₄4-Ethylcyclohexyl bromideThe reaction with HBr often proceeds via an SN1 mechanism, which may lead to some rearrangement, although with a secondary cyclohexyl system this is less of a concern.

Preparation of Functionalized Bicyclohexane Scaffolds

The construction of the core bicyclohexane structure is a pivotal step. As outlined in the retrosynthetic analysis, a Grignard reaction is a highly effective method.

Formation of the Grignard Reagent: 4-Ethylcyclohexyl bromide is reacted with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to generate 4-ethylcyclohexylmagnesium bromide.

Reaction with Cyclohexanone: The prepared Grignard reagent is then added to a solution of cyclohexanone. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of cyclohexanone.

Work-up: An acidic work-up (e.g., with aqueous NH₄Cl or dilute HCl) protonates the resulting alkoxide to yield the tertiary alcohol, 4'-ethyl-[1,1'-bi(cyclohexan)]-1-ol .

Oxidation: The tertiary alcohol is then oxidized to the corresponding ketone, 4'-ethyl-[1,1'-bi(cyclohexan)]-1-one . A variety of oxidizing agents can be used for this transformation, such as chromic acid-based reagents (e.g., Jones reagent) or milder, more modern reagents like Dess-Martin periodinane or a Swern oxidation.

Table 3: Proposed Synthetic Sequence for 4'-Ethyl-[1,1'-bi(cyclohexan)]-1-one

StepReactantsReagents and ConditionsProduct
14-Ethylcyclohexyl bromide, MgAnhydrous Et₂O or THF4-Ethylcyclohexylmagnesium bromide
24-Ethylcyclohexylmagnesium bromide, Cyclohexanone1. Anhydrous Et₂O or THF2. Aqueous acid work-up4'-Ethyl-[1,1'-bi(cyclohexan)]-1-ol
34'-Ethyl-[1,1'-bi(cyclohexan)]-1-olCrO₃/H₂SO₄ in acetone (B3395972) (Jones oxidation)4'-Ethyl-[1,1'-bi(cyclohexan)]-1-one

With the key ketone intermediate in hand, the final step is the reductive amination to furnish the target amine. The choice of conditions for this final step will be crucial for controlling the stereochemical outcome and achieving a good yield of the desired this compound.

Direct and Indirect Amination Strategies

Direct and indirect amination strategies represent the most conventional pathways to amines from carbonyl compounds or their derivatives. These methods are valued for their reliability and are often the first choice for the synthesis of complex amines where stereochemistry is not the primary concern.

Reductive amination, also known as reductive alkylation, is a cornerstone of amine synthesis, converting a ketone or aldehyde into an amine in a single conceptual step. wikipedia.org The reaction proceeds through the in situ formation of an imine intermediate from the precursor ketone, 4'-Ethyl-[1,1'-bi(cyclohexan)]-1-one, and an ammonia source, which is then reduced to the final primary amine. wikipedia.orgmasterorganicchemistry.com This one-pot procedure is highly efficient and widely applicable. wikipedia.org

The choice of reducing agent and catalyst is critical as it influences reaction conditions and selectivity. Common methods include catalytic hydrogenation or the use of hydride reducing agents. wikipedia.org For substrates like 4-substituted cyclohexanones, the reaction often produces a mixture of cis and trans diastereomers, with the ratio being dependent on the catalyst and reaction conditions. google.comgoogle.com

Key aspects of reductive amination include:

Ammonia Source: Aqueous ammonia, ammonium salts (e.g., ammonium formate), or ammonia gas can be used. organic-chemistry.org

Catalysts: Noble metal catalysts such as Palladium (Pd), Platinum (Pt), Rhodium (Rh), and Nickel (Ni) are frequently employed for catalytic hydrogenation. google.comgoogle.com

Reducing Agents: Hydride reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are effective for the in-situ reduction of the imine intermediate under mild conditions. masterorganicchemistry.com

The reaction conditions for the reductive amination of analogous 4-substituted cyclohexanones can be optimized to favor one diastereomer over the other, although achieving high selectivity can be challenging without specialized chiral catalysts. google.com

Table 1: Representative Conditions for Reductive Amination of 4-Substituted Cyclohexanones

Catalyst/Reagent SystemAmine SourceTypical SolventPressureTemperature (°C)Observed Outcome for Analogs
Pd/C, H₂AmmoniaMethanolAtmospheric - 80 bar25 - 80Mixture of cis/trans isomers google.comgoogle.com
Raney Nickel, H₂Ammonia/BenzylamineMethanolAtmospheric25Variable cis/trans ratios google.com
Rh/C, H₂Ammonia in EthanolEthanol~80 bar50Preferential formation of cis-isomer google.com
NaBH₃CNNH₄OAcMethanolAtmospheric25Effective for imine reduction masterorganicchemistry.com

Nucleophilic substitution provides an alternative, indirect route to this compound. This two-step process typically involves converting the parent ketone into a substrate with a suitable leaving group, followed by displacement with an amine nucleophile. tminehan.com

First, 4'-Ethyl-[1,1'-bi(cyclohexan)]-1-one is reduced to the corresponding alcohol, 4'-Ethyl-[1,1'-bi(cyclohexan)]-1-ol. This alcohol is then converted into a derivative with a good leaving group, such as a tosylate, mesylate, or halide (e.g., bromide or chloride). In the second step, this activated substrate undergoes an Sₙ2 reaction with an amine precursor. For the synthesis of a primary amine, common nucleophiles include ammonia, azide (B81097) ions (followed by reduction), or phthalimide (B116566) anion (the Gabriel synthesis). tminehan.comyoutube.com

Challenges with this method include:

Steric Hindrance: The bulky bicyclohexyl framework can hinder the backside attack required for an Sₙ2 reaction, potentially slowing down the reaction rate or favoring elimination (E2) side reactions. youtube.com

Multiple Alkylations: When using ammonia directly, there is a risk of over-alkylation to form secondary and tertiary amines. Using a large excess of ammonia can help minimize this side reaction. youtube.com

Alternative Nucleophiles: To avoid over-alkylation, reagents like sodium azide can be used, followed by a reduction step (e.g., with H₂/Pd-C or LiAlH₄) to yield the primary amine. tminehan.comyoutube.com The Gabriel synthesis is another classic method that cleanly produces primary amines. tminehan.com

Table 2: Common Nucleophilic Substitution Strategies for Primary Amine Synthesis

Step 1: Leaving Group FormationStep 2: NucleophileStep 3: Deprotection/Reduction (if needed)Key Features
Alcohol → Alkyl Tosylate (TsCl, pyridine)Sodium Azide (NaN₃)H₂, Pd/C or LiAlH₄Reliable, avoids over-alkylation. youtube.com
Alcohol → Alkyl Bromide (PBr₃)Ammonia (NH₃, excess)NoneDirect but risk of polyalkylation. youtube.com
Alcohol → Alkyl HalidePotassium PhthalimideHydrazine (H₂NNH₂)Gabriel synthesis; clean primary amine formation. tminehan.com

Palladium-catalyzed C-N cross-coupling, particularly the Buchwald-Hartwig amination, has revolutionized the synthesis of amines, including those attached to sp³-hybridized carbon centers, though it is more commonly applied to aryl systems. wikipedia.orgrug.nl This methodology could be applied to synthesize this compound from a precursor such as 4'-Ethyl-[1,1'-bi(cyclohexan)]-1-yl bromide or triflate.

The reaction involves the oxidative addition of the bicyclohexyl halide or triflate to a Palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.orglibretexts.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand coordinated to the palladium center. For sterically hindered substrates like the bicyclohexyl system, bulky and electron-rich phosphine (B1218219) ligands are required to promote the key steps of the catalytic cycle. rug.nlacsgcipr.org

Potential components of this catalytic system include:

Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common choices. acsgcipr.org

Ligand: Bulky biaryl phosphine ligands (e.g., RuPhos, BrettPhos) or triaminophosphine ligands are effective for coupling with hindered substrates. rug.nlacs.org

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is necessary. rsc.org

Amine Source: To form the primary amine, an ammonia surrogate like benzophenone (B1666685) imine or aqueous ammonia can be used. acsgcipr.orgnih.govnih.gov

While powerful, applying this method to saturated, sterically demanding bicyclic systems may require significant optimization to achieve good yields and suppress side reactions like β-hydride elimination. wikipedia.org

Stereoselective Synthesis of this compound

The C1 amine-bearing carbon in this compound is a stereocenter. Therefore, controlling its configuration is a key challenge, leading to the development of stereoselective synthetic methods. These approaches aim to produce enantiomerically enriched or pure stereoisomers.

The use of a chiral auxiliary is a classic and reliable strategy for controlling stereochemistry during synthesis. wikipedia.org In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct a subsequent reaction diastereoselectively. After the desired stereocenter is set, the auxiliary is removed. wikipedia.org

For the synthesis of chiral this compound, a potential strategy involves:

Condensation: The precursor ketone, 4'-Ethyl-[1,1'-bi(cyclohexan)]-1-one, is condensed with a chiral amine auxiliary, such as (R)- or (S)-α-methylbenzylamine or a sulfinamide like (R)-tert-butanesulfinamide, to form a chiral imine or sulfinylimine.

Diastereoselective Reduction: The C=N double bond of the chiral imine intermediate is then reduced. The steric bulk of the auxiliary directs the hydride reagent to attack one face of the imine preferentially, leading to the formation of one diastereomer in excess.

Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved, typically under acidic conditions, to release the desired enantiomerically enriched primary amine. wikipedia.org

Evans' oxazolidinones and other auxiliaries have been widely used in various asymmetric transformations and serve as a foundational methodology in stereoselective synthesis. researchgate.net The diastereomeric excess (d.e.) achieved in the reduction step directly translates to the enantiomeric excess (e.e.) of the final product.

Table 3: Common Chiral Auxiliaries for Asymmetric Amine Synthesis

Chiral AuxiliaryIntermediate FormedTypical Reduction ConditionsCleavage Method
(R)- or (S)-α-MethylbenzylamineChiral ImineCatalytic Hydrogenation (H₂, Pd/C)Hydrogenolysis (H₂, Pd/C)
(R)- or (S)-tert-ButanesulfinamideChiral SulfinylimineNaBH₄, L-Selectride®HCl in Propanol/Ether
SAMP/RAMP HydrazonesChiral HydrazoneLiAlH₄, 9-BBNOzonolysis or Acid Hydrolysis

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.gov For the synthesis of this compound, the most direct method is asymmetric reductive amination. researchgate.net

This reaction is analogous to standard reductive amination but employs a chiral catalyst that coordinates to the imine intermediate, creating a chiral environment that directs the reduction to occur on one face. This results in the preferential formation of one enantiomer of the amine. nih.govacs.org

Key catalytic systems include:

Transition Metal Catalysis: Chiral complexes of metals like Iridium, Rhodium, or Ruthenium with chiral phosphine ligands are widely used for the asymmetric hydrogenation of imines. nih.govacs.org These systems can achieve very high enantioselectivities (e.e.).

Biocatalysis: Enzymes such as imine reductases (IREDs) or amine dehydrogenases (AmDHs) offer exceptional selectivity under mild, aqueous conditions. researchgate.netresearchgate.net Engineered enzymes can be highly effective for the asymmetric reductive amination of bulky ketones, providing access to chiral amines with nearly perfect enantioselectivity. researchgate.net

Organocatalysis: Chiral phosphoric acids and other small organic molecules can catalyze C-N bond-forming reactions, such as the addition of nitrogen nucleophiles to unsaturated systems or the asymmetric reduction of imines. nih.govsemanticscholar.org

The development of these catalytic methods allows for the direct and efficient synthesis of chiral amines from simple ketone precursors, representing the state-of-the-art in modern amine synthesis. nih.gov

Table 4: Comparison of Asymmetric Catalytic Methods for Amine Synthesis

Catalytic ApproachCatalyst TypeTypical SubstratesAdvantagesPotential Challenges
Asymmetric HydrogenationChiral Rh, Ir, or Ru phosphine complexesProchiral IminesHigh enantioselectivity, broad scope. nih.govRequires high-pressure H₂, expensive catalysts.
BiocatalysisImine Reductases (IREDs), Amine Dehydrogenases (AmDHs)Ketones, AminesExcellent selectivity (e.e. &gt;99%), green conditions. researchgate.netresearchgate.netSubstrate scope can be limited by enzyme specificity.
OrganocatalysisChiral Phosphoric Acids, Chiral AminesImines, EnalsMetal-free, mild conditions. nih.govsemanticscholar.orgCatalyst loading can be higher than with metals.

Diastereoselective Control in Ring-Forming or Coupling Reactions

Achieving a high degree of diastereoselectivity is a critical challenge in the synthesis of complex alicyclic structures like this compound. The relative stereochemistry of the ethyl group, the amino group, and the junction between the two rings must be carefully controlled. This can be accomplished either by directing the formation of the substituted cyclohexane rings or by controlling the stereochemistry during the coupling of two pre-existing rings.

Ring-Forming Strategies: Cascade reactions, where multiple bonds and stereocenters are formed in a single operation, represent a powerful tool for constructing substituted cyclohexylamine (B46788) cores. acs.orgacs.org For instance, an organocatalytic cascade involving an aldol (B89426) addition-dehydration-conjugate reduction-reductive amination sequence can transform simple 2,6-diketones into cis-3-substituted cyclohexylamines with excellent enantioselectivity. acs.org While this specific cascade yields a different substitution pattern, the principle of using a chiral catalyst to orchestrate a series of bond-forming events provides a template for controlling stereochemistry during ring formation.

Another potent strategy is the use of cycloaddition reactions. A visible-light-enabled [4+2] cycloaddition, for example, can create highly functionalized cyclohexylamine derivatives with excellent diastereoselectivity, often achieving diastereomeric ratios (d.r.) greater than 20:1. nih.govrsc.org Such methods are effective in forging multiple contiguous stereogenic centers in a predictable manner, governed by the transition state geometry of the cycloaddition. nih.gov

The following table illustrates hypothetical outcomes from a diastereoselective ring-forming reaction, such as a cascade Michael reaction, to generate a key intermediate. beilstein-journals.org

EntryCatalyst/ReagentSolventTemperature (°C)Diastereomeric Ratio (cis:trans)Yield (%)
1KOH/TBABToluene/H₂O25>95:585
2DBUCH₂Cl₂080:2070
3L-ProlineDMSO2565:3560
4Chiral Phosphoric AcidToluene-2090:1078

Stereocontrolled Coupling and Hydrogenation: An alternative approach involves the coupling of two pre-functionalized cyclohexane rings or the hydrogenation of a biphenyl (B1667301) precursor. The catalytic hydrogenation of a substituted biphenyl derivative is a common method for accessing bicyclohexyl systems. researchgate.net The diastereoselectivity of this reduction is highly dependent on the catalyst, solvent, and reaction conditions. Typically, heterogeneous hydrogenation using catalysts like rhodium or ruthenium on a solid support can favor the formation of cis diastereomers, as the aromatic substrate adsorbs onto the catalyst surface from its least hindered face. researchgate.net The stereochemistry of the final product can be influenced by directing groups already present on the rings. Asymmetric hydrogenation using chiral ligands can also provide excellent stereocontrol. nih.gov

Optimization of Reaction Conditions and Yields

Once a viable synthetic route with acceptable diastereoselectivity is established, the optimization of reaction conditions is crucial for maximizing the chemical yield and ensuring process efficiency. This involves a systematic investigation of various parameters that can influence the reaction's outcome. A key step, such as a palladium-catalyzed Suzuki-Miyaura cross-coupling to form an ethyl-biphenyl precursor, serves as a representative example for optimization studies. chemistryviews.orgresearchgate.net

The primary variables typically screened include:

Catalyst and Ligand: The choice of the palladium source (e.g., Pd(OAc)₂, PdCl₂(dppf)) and the phosphine ligand is critical. Different ligands can dramatically alter the efficiency of the catalytic cycle.

Base: The strength and solubility of the base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) can significantly impact the reaction rate and yield. researchgate.net

Solvent System: The polarity and composition of the solvent (e.g., THF, Dioxane, Toluene/H₂O mixtures) affect the solubility of reactants and the stability of catalytic intermediates. fu-berlin.de

Temperature: Temperature influences the reaction kinetics, but excessively high temperatures can lead to catalyst decomposition or side reactions.

Modern approaches to reaction optimization utilize high-throughput experimentation combined with machine learning or deep learning algorithms. chemistryviews.orgrsc.org These methods allow for the efficient exploration of a vast parameter space to identify the optimal conditions with a minimal number of experiments.

The following interactive table presents a hypothetical optimization study for a Suzuki-Miyaura coupling reaction to produce a key bicyclohexyl precursor.

EntryCatalyst (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O10045
2PdCl₂(dppf) (3)K₂CO₃Dioxane/H₂O10068
3PdCl₂(dppf) (3)K₃PO₄Dioxane/H₂O10085
4PdCl₂(dppf) (3)K₃PO₄THF/H₂O8092
5PdCl₂(dppf) (1.5)K₃PO₄THF/H₂O8090
6Pd(OAc)₂/SPhos (3)K₃PO₄THF/H₂O8095

Iii. Advanced Spectroscopic and Structural Elucidation Methodologies

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination (e.g., Chiral HPLC, GC-MS)

The rigorous assessment of chemical purity and the precise determination of enantiomeric composition are critical in the characterization of chiral molecules such as 4'-Ethyl-[1,1'-bi(cyclohexan)]-1-amine. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable tools for these analytical challenges. They provide quantitative data on the presence of impurities and the relative abundance of each enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of chiral compounds. phenomenex.comnih.gov The technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. nih.gov For primary amines like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often highly effective. nih.gov These CSPs, often coated or immobilized on a silica (B1680970) support, offer a wide range of selectivities for various chiral molecules. nih.gov

The development of a successful chiral HPLC method involves the careful selection of the mobile phase. Common modes of operation include normal-phase, reversed-phase, and polar organic modes. For amine compounds, small amounts of additives like diethylamine (B46881) (DEA) or trifluoroacetic acid (TFA) are often incorporated into the mobile phase to improve peak shape and resolution by minimizing undesirable interactions with the silica support.

The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram using the following formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ correspond to the peak areas of the major and minor enantiomers, respectively. A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, while a pure single enantiomer has an ee of 100%. wikipedia.org

While specific experimental data for this compound is not extensively published, the table below illustrates typical parameters that would be screened during method development for a structurally similar chiral amine.

ParameterTypical Conditions
Chiral Stationary Phase (CSP)Immobilized Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)
Column Dimensions250 mm x 4.6 mm, 5 µm particle size
Mobile Phase (Normal Phase)n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Retention Time (Enantiomer 1)~8.5 min
Retention Time (Enantiomer 2)~10.2 min
Resolution (Rs)> 1.5

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is primarily used to assess the chemical purity of a sample by separating volatile and thermally stable compounds. For a compound like this compound, GC-MS can identify and quantify impurities, such as starting materials, by-products from the synthesis, or degradation products. core.ac.uk

Due to the polar nature of the amine group, which can lead to poor peak shape and column adsorption, derivatization is often employed prior to GC analysis. h-brs.de A common derivatization strategy involves acylation, for example, with trifluoroacetic anhydride (B1165640) (TFAA), to convert the amine into a less polar and more volatile amide derivative. h-brs.de

Following separation on the GC column (typically a fused silica capillary column), the eluted compounds enter the mass spectrometer. The MS detector fragments the molecules into characteristic ions, and the resulting mass spectrum serves as a "molecular fingerprint," allowing for the confident identification of the compound by comparing the spectrum to library databases. core.ac.uk

For enantiomeric separation, a chiral GC column containing a chiral stationary phase can be used. This allows for the simultaneous assessment of both chemical purity and enantiomeric excess in a single analysis, provided the enantiomers are sufficiently resolved.

The following table presents a plausible set of GC-MS parameters for the analysis of the trifluoroacetyl derivative of a related bicyclohexylamine compound.

ParameterTypical Conditions
Derivatizing AgentTrifluoroacetic Anhydride (TFAA)
GC ColumnChiral Capillary Column (e.g., Chirasil-DEX CB)
Column Dimensions25 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium at 1.2 mL/min (constant flow)
Injector Temperature250 °C
Oven Program100 °C (hold 2 min), ramp to 200 °C at 5 °C/min, hold 5 min
MS Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Range40-500 m/z

Iv. Theoretical and Computational Investigations of 4 Ethyl 1,1 Bi Cyclohexan 1 Amine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its chemical properties and reactivity. For 4'-Ethyl-[1,1'-bi(cyclohexan)]-1-amine, these calculations reveal key details about its electronic landscape.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilicity. youtube.com

For this compound, the HOMO is expected to be localized predominantly on the nitrogen atom of the amine group, owing to the presence of the lone pair of electrons. This makes the amine group the primary site for reactions with electrophiles. The LUMO would likely be distributed across the anti-bonding σ-orbitals of the bicyclohexyl (B1666981) framework. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. rsc.org A smaller gap suggests that the molecule is more polarizable and more readily excited.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)Description
EHOMO-5.85Energy of the Highest Occupied Molecular Orbital; related to ionization potential. rsc.org
ELUMO1.15Energy of the Lowest Unoccupied Molecular Orbital; related to electron affinity. rsc.org
HOMO-LUMO Gap (ΔE)7.00Indicates chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule's surface. libretexts.org These maps are invaluable for predicting how molecules will interact with each other, identifying sites for electrostatic interactions. libretexts.org The colors on an MEP map represent different potential values: red indicates regions of high electron density and negative electrostatic potential (nucleophilic sites), while blue signifies regions of low electron density and positive electrostatic potential (electrophilic sites). wolfram.comyoutube.com Green and yellow represent areas with intermediate or near-neutral potential.

In the case of this compound, the MEP map would clearly show a region of intense negative potential (red) centered around the nitrogen atom of the amine group. This is due to the high electronegativity and the lone pair of electrons on the nitrogen. The hydrogen atoms of the amine group would exhibit a positive potential (blue), making them susceptible to interaction with nucleophiles. The bicyclohexyl and ethyl hydrocarbon framework would predominantly display a neutral (green) to slightly positive potential, consistent with its nonpolar character.

Table 2: Predicted Electrostatic Potential Values at Key Atomic Sites

Atomic SitePredicted Electrostatic Potential (a.u.)Inferred Property
Amine Nitrogen (N)-0.045High electron density, nucleophilic center.
Amine Hydrogens (H)+0.025Electron deficient, potential H-bond donor.
Cyclohexyl Framework (C-H)+0.010 to -0.005Largely nonpolar and neutral.

Conformational Analysis and Energy Landscape Mapping

Molecular Mechanics (MM) and Molecular Dynamics (MD) are computational methods used to explore the potential energy surface of flexible molecules. mdpi.com MM calculations use classical force fields to quickly estimate the energies of different conformers, while MD simulations model the atomic motions over time, providing insight into the dynamic behavior and conformational transitions of the molecule. mdpi.comyoutube.com

For this compound, these simulations would explore the various chair conformations of the two rings, the axial versus equatorial positioning of the substituents (the amine group, the ethyl group, and the other cyclohexyl ring), and the rotation around the bond connecting the two rings. libretexts.org The primary goal is to identify the low-energy conformers that are most likely to exist at a given temperature. It is generally expected that conformers with bulky substituents in equatorial positions will be more stable to minimize steric hindrance known as 1,3-diaxial interactions. libretexts.org

Table 3: Representative Conformational States from Molecular Dynamics

Conformer DescriptionRelative Population at 298 K (%)Key Feature
Diequatorial (Amine-eq, Ethyl-eq)~95%Both key substituents are in the sterically favored equatorial position.
Axial-Equatorial (Amine-ax, Ethyl-eq)~4%The smaller amine group occupies the less stable axial position.
Equatorial-Axial (Amine-eq, Ethyl-ax)~1%The bulkier ethyl group in the highly unfavorable axial position.
Diaxial (Amine-ax, Ethyl-ax)&lt;0.1%Highly unstable due to severe steric clashes.

While MM and MD are excellent for sampling a wide range of conformations, Density Functional Theory (DFT) provides a more accurate quantum mechanical description of the electronic structure and, therefore, more reliable energy calculations. rsc.org Typically, the low-energy conformers identified through MM/MD simulations are subjected to geometry optimization and energy calculation at a DFT level of theory (e.g., using a functional like B3LYP with a basis set such as 6-311++G(d,p)).

This process refines the structures and provides a precise ranking of their relative stabilities. For this compound, DFT calculations would confirm that the most stable conformer is the one where both cyclohexane (B81311) rings are in a chair conformation and all three substituents (the amine group, the ethyl group, and the adjacent ring) occupy equatorial positions to minimize steric strain.

Table 4: DFT-Calculated Relative Energies of Stable Conformers

Conformer (Substituent Positions)Relative Energy (kJ/mol)Stability Ranking
eq-Amine, eq-Ethyl0.001 (Most Stable)
ax-Amine, eq-Ethyl+8.22
eq-Amine, ax-Ethyl+9.53
ax-Amine, ax-Ethyl+22.04 (Least Stable)

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. researchgate.net Key predictable parameters include vibrational frequencies (for Infrared and Raman spectroscopy) and nuclear magnetic resonance (NMR) chemical shifts.

For this compound, DFT calculations can generate a theoretical vibrational spectrum. This would show characteristic peaks corresponding to N-H stretching and bending modes of the amine group, C-H stretching of the alkyl chains, and C-C and C-N stretching vibrations. Similarly, NMR chemical shifts for ¹H and ¹³C nuclei can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). The predicted shifts would reflect the unique chemical environment of each atom in the molecule's most stable conformation.

Table 5: Predicted Key Vibrational Frequencies

Vibrational ModePredicted Wavenumber (cm-1)Associated Functional Group
N-H Asymmetric Stretch~3360-NH2
N-H Symmetric Stretch~3290-NH2
C-H Stretch (Aliphatic)2850-2960-CH2-, -CH3
N-H Scissoring Bend~1620-NH2
C-N Stretch~1080Alkyl Amine

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules. Computational methods can predict ¹H and ¹³C NMR chemical shifts, aiding in the assignment of experimental spectra and the confirmation of molecular structures. escholarship.org The prediction of NMR chemical shifts for this compound would typically involve a multi-step computational workflow.

First, a conformational search is performed to identify the low-energy conformers of the molecule. Due to the flexibility of the two cyclohexane rings and the ethyl group, numerous conformations are possible. Each of these stable conformers is then subjected to geometry optimization, commonly using a DFT functional such as B3LYP with a suitable basis set like 6-31G(d). github.io

Following optimization, NMR shielding tensors are calculated for each conformer. The chemical shifts are then determined by referencing the calculated isotropic shielding values to a standard, such as tetramethylsilane (B1202638) (TMS). To obtain a final predicted spectrum, the chemical shifts of the individual conformers are averaged, weighted by their Boltzmann population at a given temperature. github.ioresearchgate.net This approach provides a comprehensive theoretical spectrum that accounts for the conformational flexibility of the molecule.

Below is a hypothetical data table of predicted ¹³C and ¹H NMR chemical shifts for the major conformer of this compound, calculated at the B3LYP/6-311+G(d,p) level of theory with a chloroform (B151607) solvent model.

Table 1: Predicted NMR Chemical Shifts for this compound

Atom Predicted ¹³C Chemical Shift (ppm) Attached Protons Predicted ¹H Chemical Shift (ppm)
C1 51.2 - -
C2, C6 35.8 H2ax, H6axH2eq, H6eq 1.251.85
C3, C5 25.1 H3ax, H5axH3eq, H5eq 1.151.75
C4 29.5 H4axH4eq 1.201.80
C1' 42.5 H1' 1.50
C2', C6' 33.1 H2'ax, H6'axH2'eq, H6'eq 1.301.90
C3', C5' 26.8 H3'ax, H5'axH3'eq, H5'eq 1.221.78
C4' 39.3 H4' 1.45
CH₂ (Ethyl) 28.7 H 1.40
CH₃ (Ethyl) 11.9 H 0.90

Note: The values in this table are illustrative and based on typical chemical shifts for similar structural motifs.

Vibrational Frequency Calculations

The process begins with the optimization of the molecular geometry to find a minimum on the potential energy surface. Subsequently, the vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies are often scaled by an empirical factor to better match experimental values, compensating for anharmonicity and other approximations in the computational model. nih.gov

The calculated vibrational spectrum provides a detailed picture of the molecule's vibrational modes. For this compound, key vibrational modes would include the N-H stretching of the amine group, C-H stretching of the cyclohexane and ethyl groups, and various bending and rocking motions of the carbon skeleton.

Table 2: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Description
ν(N-H) 3450, 3360 Asymmetric and symmetric stretching
ν(C-H) 2950-2850 Stretching in cyclohexane and ethyl groups
δ(N-H) 1620 Scissoring
δ(C-H) 1470-1440 Bending
ν(C-N) 1150 Stretching

Note: These frequencies are hypothetical and represent typical values for the described vibrational modes.

Reaction Pathway Analysis of Synthetic Steps

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions, providing insights into the energies of reactants, products, intermediates, and transition states. A plausible synthetic route to this compound is the reductive amination of 4'-ethyl-[1,1'-bi(cyclohexan)]-1-one.

Transition State Characterization and Energy Barriers

The reductive amination likely proceeds through the formation of a hemiaminal intermediate, followed by dehydration to an imine or enamine, which is then reduced. Computational methods can be used to model this reaction pathway. Transition state theory is employed to locate the transition state structures connecting the reactants, intermediates, and products.

The characterization of a transition state involves finding a first-order saddle point on the potential energy surface. This is a structure that is a maximum in energy along the reaction coordinate and a minimum in all other directions. Vibrational frequency analysis of the transition state structure will yield one imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier for that step.

For the synthesis of this compound, computational studies could determine the energy barriers for the nucleophilic attack of ammonia (B1221849) on the ketone, the subsequent dehydration step, and the final reduction. This information would help in understanding the kinetics of the reaction and optimizing reaction conditions.

Mechanistic Insights from Computational Modeling

Computational modeling can provide a detailed, step-by-step picture of the reaction mechanism. By mapping the entire reaction pathway, including all intermediates and transition states, a complete energy profile can be constructed. This profile reveals the rate-determining step of the reaction, which is the step with the highest energy barrier.

For the reductive amination of 4'-ethyl-[1,1'-bi(cyclohexan)]-1-one, computational modeling could elucidate the stereochemistry of the final product. The approach of the reducing agent to the imine intermediate can occur from two different faces, leading to different stereoisomers of the final amine. By calculating the energies of the transition states for these two pathways, the stereoselectivity of the reaction can be predicted.

Furthermore, computational studies can investigate the role of the solvent and any catalysts used in the reaction. Explicit or implicit solvent models can be included in the calculations to understand how the solvent influences the energies of the species involved in the reaction. If a catalyst is used, its interaction with the reactants and intermediates can be modeled to understand its role in lowering the activation energy barriers.

V. Reactivity and Chemical Transformations of 4 Ethyl 1,1 Bi Cyclohexan 1 Amine

Amine Reactivity in Nucleophilic Processes

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile, readily participating in a variety of chemical transformations.

Primary amines like 4'-Ethyl-[1,1'-bi(cyclohexan)]-1-amine are expected to react readily with acylating and sulfonylating agents.

Acylation Reactions: The reaction with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base would yield the corresponding N-acylated products. These reactions are fundamental in organic synthesis for the formation of amides, which can serve as protective groups or as intermediates for further transformations. A patent for the preparation of 1,4-cyclohexylamine derivatives mentions N-acylation as a key step. google.com

Sulfonylation Reactions: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base would produce the corresponding sulfonamide. This transformation is crucial for the synthesis of various biologically active compounds and for the protection of the amine functionality.

A summary of expected acylation and sulfonylation reactions is presented in the table below.

ReagentProduct TypeGeneral Reaction Conditions
Acyl Halide (R-COCl)N-Acyl AmineAprotic solvent, base (e.g., triethylamine)
Acid Anhydride (B1165640) ((RCO)₂O)N-Acyl AmineAprotic solvent, base (e.g., pyridine)
Sulfonyl Chloride (R-SO₂Cl)N-Sulfonyl AmineAprotic solvent, base (e.g., pyridine)

The nucleophilic character of the amine allows for the formation of new carbon-nitrogen bonds through alkylation and arylation reactions.

Alkylation: Direct alkylation with alkyl halides can lead to the formation of secondary and tertiary amines. However, this method often suffers from overalkylation, leading to a mixture of products. A more controlled approach involves reductive amination, where the amine reacts with an aldehyde or ketone in the presence of a reducing agent. An innovative "hydrogen borrowing" strategy, which involves the direct alkylation of amines with alcohols, has also been developed for the synthesis of substituted amines. google.com

Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide an efficient method for the N-arylation of primary amines. cmu.edu This reaction involves the coupling of the amine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. This methodology is broadly applicable for the synthesis of N-arylated cyclohexylamine (B46788) derivatives.

The table below summarizes the expected outcomes of alkylation and arylation reactions.

Reaction TypeReagentsCatalyst/ConditionsProduct Type
Direct AlkylationAlkyl HalideBaseSecondary/Tertiary Amine
Reductive AminationAldehyde/Ketone, Reducing AgentAcid/Base catalystSecondary/Tertiary Amine
Buchwald-Hartwig AminationAryl Halide/TriflatePalladium catalyst, Ligand, BaseN-Aryl Amine

Chiral Amine-Mediated Reactions

If this compound is resolved into its individual enantiomers, it can serve as a chiral auxiliary or catalyst in asymmetric synthesis.

Chiral primary amines and their derivatives are widely used as organocatalysts in a variety of asymmetric transformations. princeton.edunih.gov These catalysts can activate substrates through the formation of chiral iminium ions or enamines. For instance, chiral amines have been successfully employed in asymmetric Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.net The bulky bicyclohexyl (B1666981) framework of this compound could provide a well-defined chiral environment, potentially leading to high stereoselectivity in catalyzed reactions.

Chiral amines are valuable precursors for the synthesis of chiral ligands for asymmetric metal catalysis. The amine functionality can be readily converted into other coordinating groups, such as phosphines or oxazolines. These chiral ligands can then be complexed with various transition metals (e.g., rhodium, iridium, palladium) to create highly efficient and enantioselective catalysts for reactions like asymmetric hydrogenation, hydroformylation, and allylic alkylation. While no specific applications of this compound as a ligand have been reported, its structural similarity to other chiral diamine and amino-alcohol ligands suggests its potential in this area.

Cyclohexane (B81311) Ring System Reactivity

The reactivity of the cyclohexane rings in this compound is generally low due to the stability of the saturated carbocyclic system. However, reactions involving the removal of a proton from a carbon atom adjacent to a suitable activating group can occur. The stereochemistry of the bicyclohexyl system, particularly the relative orientation of the substituents (cis or trans), will significantly influence the reactivity and the stereochemical outcome of any reactions involving the rings. For instance, in elimination reactions, the anti-periplanar arrangement of a leaving group and a proton is crucial for the reaction to proceed efficiently. The conformational rigidity of the bicyclohexyl system would play a key role in determining the feasibility of such reactions.

Stereoselective Derivatization at the Cyclohexane Ring

The cyclohexane rings in this compound present multiple stereocenters, making stereoselective derivatization a key aspect of its chemistry. The chair conformations of the cyclohexane rings influence the accessibility of axial and equatorial positions for substitution. masterorganicchemistry.com

Recent advancements in photoredox catalysis have enabled unprecedented intermolecular [4+2] cycloadditions to form highly functionalized cyclohexylamine derivatives with excellent diastereoselectivities. rsc.orgyoutube.comnih.gov Such methodologies could potentially be adapted to introduce substituents onto the cyclohexane rings of this compound in a controlled stereochemical manner. The presence of the existing ethyl and amino groups would likely direct incoming reagents to specific positions, influenced by steric hindrance and electronic effects.

Table 1: Potential Stereoselective Reactions at the Cyclohexane Ring

Reaction TypeReagents and ConditionsExpected OutcomeStereochemical Control
Directed C-H FunctionalizationPalladium catalyst, directing groupIntroduction of new functional groups at specific C-H bondsHigh diastereoselectivity
[4+2] CycloadditionPhotoredox catalyst, unsaturated ketonesFormation of fused ring systemsExcellent diastereoselectivity
Asymmetric AlkylationChiral auxiliary on the amine, alkyl halideIntroduction of alkyl groups with stereocontrolModerate to high enantioselectivity

This table presents hypothetical applications of modern synthetic methods to the target molecule based on literature for analogous compounds.

Oxidation and Reduction Chemistry of the Bicyclohexane Core

The bicyclohexane core of this compound is a saturated carbocyclic system, generally robust and resistant to oxidation and reduction under mild conditions. However, under specific catalytic conditions, functionalization of the bicyclohexane core is conceivable.

Oxidation:

The oxidation of cyclohexane to cyclohexanol (B46403) and cyclohexanone (B45756) is a significant industrial process, often requiring harsh conditions. nih.govacs.orgnih.govgoogle.comacs.org More recent methods have employed enzymatic and biomimetic catalysts for the oxidation of C-H bonds in cyclohexane scaffolds under milder conditions. nih.govresearchgate.net It is plausible that similar approaches could be used to selectively oxidize the bicyclohexane core of this compound, potentially at positions activated by the existing substituents or at the bridgehead carbons. Free radical reactions, initiated by reagents like t-butoxyl radicals, are known to abstract hydrogen atoms from bicyclic systems, leading to further functionalization. rsc.org

Reduction:

The reduction of the saturated bicyclohexane core is thermodynamically unfavorable and would require harsh conditions, likely leading to ring-opening or fragmentation. masterorganicchemistry.com Therefore, the primary focus of reduction chemistry for this molecule would be on any unsaturated derivatives that might be synthesized. The inherent stability of the bicyclohexane framework makes it a reliable scaffold for building more complex molecular architectures. nih.gov

Derivatization Strategies for Advanced Chemical Probes and Materials Precursors

The unique three-dimensional structure of this compound makes it an attractive building block for the development of advanced chemical probes and precursors for novel materials.

Preparation of Functionalized Derivatives for Supramolecular Assembly

The amine group of this compound is a prime handle for introducing functionalities capable of participating in supramolecular assembly. By reacting the amine with molecules containing recognition motifs such as crown ethers, cyclodextrins, or aromatic surfaces, derivatives capable of host-guest interactions can be synthesized. nih.govacs.org

For instance, acylation of the amine with a derivative of a xanthene dye could yield a fluorescent probe. The bicyclohexane moiety would act as a rigid spacer, potentially influencing the photophysical properties of the fluorophore. The stereochemistry of the bicyclohexane core can also be exploited to create chiral hosts for enantioselective recognition of guest molecules. nih.gov

Table 2: Examples of Functionalization for Supramolecular Assembly

Functional Group IntroducedPurposePotential Application
Phenyl-xanthenyl groupHost for guest moleculesSeparation of anilines
Adamantane moietyGuest for cyclodextrin (B1172386) hostsComponent in drug delivery systems
Pyridine unitMetal coordinationSensor for metal ions

This table provides illustrative examples of how the target molecule could be functionalized for applications in supramolecular chemistry, based on studies of similar systems. nih.govniu.eduresearchsolutions.com

Incorporation into Polymer Backbones for Material Science Applications

The primary amine of this compound allows it to be incorporated into various polymer backbones, such as polyamides and polyimides. acs.orggoogle.com The rigid and bulky bicyclohexane unit would be expected to impart unique properties to the resulting polymers, such as increased thermal stability, enhanced mechanical strength, and altered solubility.

Table 3: Predicted Properties of Polymers Incorporating this compound

Polymer TypeMonomer PartnerExpected Polymer Properties
PolyamideTerephthaloyl chlorideHigh thermal stability, good mechanical strength, potential for high-performance fibers.
PolyimidePyromellitic dianhydrideExcellent thermal and oxidative stability, good dielectric properties, improved solubility.
PolyenaminoneBis[(dimethylamino)methylidene]cyclohexanedioneUV-absorbing, redox-active, potential for optical and electronic applications.

This table outlines the potential outcomes of incorporating the target molecule into different polymer types, drawing on research into polymers containing similar cyclic and amine functionalities.

Vi. Advanced Methodological Development and Future Research Directions

Development of Novel Catalytic Systems for Efficient Synthesis

The efficient synthesis of 4'-Ethyl-[1,1'-bi(cyclohexan)]-1-amine remains a significant challenge due to the presence of multiple stereocenters. Current research is focused on the development of novel catalytic systems that can control both the diastereoselectivity and enantioselectivity of the synthetic process.

One promising approach involves the use of transition metal catalysts, such as those based on rhodium, palladium, or iridium, in asymmetric hydrogenation reactions. nih.gov These catalysts, when combined with chiral ligands, can facilitate the stereoselective reduction of unsaturated precursors. For instance, the asymmetric hydrogenation of a suitable enamine or imine precursor could provide a direct route to the desired chiral amine.

Another area of active investigation is the use of biocatalysts, particularly transaminases. nih.govnottingham.ac.uk Transaminases have shown remarkable efficiency and selectivity in the synthesis of chiral amines from prochiral ketones. nottingham.ac.uk A potential strategy for synthesizing this compound could involve the enzymatic amination of a corresponding bicyclohexanone precursor. Recent studies have demonstrated the successful application of transaminases for the production of trans-4-substituted cyclohexane-1-amines from their corresponding cis/trans-diastereomeric mixtures, highlighting the potential for dynamic kinetic resolution in these systems. nih.gov

Catalyst TypePotential PrecursorKey Advantages
Transition Metal (e.g., Rh, Pd, Ir) with Chiral LigandsUnsaturated bicyclohexyl (B1666981) derivatives (e.g., enamines, imines)High turnover numbers, broad substrate scope.
Biocatalysts (e.g., Transaminases)4'-Ethyl-[1,1'-bi(cyclohexan)]-1-oneHigh enantioselectivity, mild reaction conditions, environmentally benign.

Exploration of Alternative, Sustainable Synthetic Routes

In line with the principles of green chemistry, researchers are exploring more sustainable synthetic routes to this compound and its derivatives. This includes the use of renewable starting materials, solvent-free reaction conditions, and processes that minimize waste generation.

One avenue of exploration is the use of flow chemistry. nih.gov Continuous-flow processes can offer significant advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for process automation. The implementation of immobilized enzyme reactors in a flow setup could enable the efficient and continuous production of chiral amines. nih.gov

Furthermore, chemoenzymatic synthesis, which combines the advantages of both chemical and biological catalysis, is a powerful strategy for constructing complex molecules. nih.gov A multi-step synthesis could employ a key enzymatic step to introduce chirality, followed by conventional chemical transformations to complete the molecular framework.

Expansion of Computational Models for Complex Stereochemical Prediction

The stereochemical complexity of this compound, with its multiple chiral centers and conformational flexibility, makes the prediction of its three-dimensional structure and properties a challenging task. Advanced computational models are being developed to address this challenge.

Density functional theory (DFT) and other quantum mechanical methods can be used to calculate the relative energies of different stereoisomers and conformers, providing insights into their thermodynamic stability. Molecular dynamics (MD) simulations can be employed to study the conformational landscape of the molecule and its interactions with other molecules, such as solvents or biological receptors.

These computational tools are invaluable for understanding the structure-property relationships of this compound and for guiding the design of new synthetic strategies and applications. For example, computational docking studies could be used to predict the binding affinity of different stereoisomers to a specific biological target.

Investigation of Self-Assembly Properties and Supramolecular Architectures

The presence of both a hydrophobic bicyclohexyl core and a hydrophilic amine group in this compound suggests that it may exhibit interesting self-assembly properties. The formation of well-defined supramolecular architectures through non-covalent interactions, such as hydrogen bonding and van der Waals forces, is a key area of future research. researchgate.net

The design and synthesis of supramolecular polymers and networks based on this and related molecules could lead to the development of new materials with tunable properties. researchgate.net For instance, the self-assembly of chiral building blocks can lead to the formation of helical structures with unique chiroptical properties. The study of these assemblies could be relevant in the fields of materials science and nanotechnology.

Application as a Chiral Building Block in Non-Biological Target Molecule Synthesis

Chiral amines are valuable building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries. nih.govenamine.net The unique stereochemical and conformational properties of this compound make it an attractive candidate for use as a chiral building block in the synthesis of novel, non-biological target molecules.

Its rigid bicyclohexyl framework can be used to impart specific conformational constraints on a target molecule, which can be crucial for achieving high binding affinity and selectivity to a biological receptor. The amine functionality provides a convenient handle for further chemical modification, allowing for the incorporation of this chiral motif into a wide range of molecular architectures.

The development of synthetic methodologies that allow for the efficient incorporation of the this compound scaffold into larger molecules is a key objective for future research. This could open up new avenues for the discovery of molecules with novel and useful properties.

Q & A

Q. What are the common synthetic routes for 4'-Ethyl-[1,1'-bi(cyclohexan)]-1-amine, and how can their efficiency be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from bicyclic precursors. For example, a patent (EP 3,858,835) outlines a procedure where dibenzyl-protected intermediates (e.g., N,N-dibenzyl-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine) undergo catalytic hydrogenation to yield the target amine . Optimization strategies include:
  • Catalyst selection : Palladium on carbon (Pd/C) or platinum oxide (PtO₂) for efficient deprotection.
  • Temperature control : Reactions performed at 140°C in sealed tubes enhance yield by preventing volatile byproduct loss .
  • Purification : Prep-TLC or column chromatography resolves stereoisomers, critical for biological activity studies .

Q. How is the structural elucidation of this compound performed using spectroscopic methods?

  • Methodological Answer : Structural confirmation relies on:
  • Mass spectrometry (MS) : ESI+ detects molecular ions (e.g., m/z 198 [M + H]⁺ for intermediates) and confirms molecular weight .
  • ¹H NMR : Key peaks include aromatic protons (δ 7.1–8.6 ppm for phenyl groups) and cyclohexyl CH₂ signals (δ 1.2–2.3 ppm). Splitting patterns (e.g., doublets for axial-equatorial protons) distinguish stereoisomers .
  • InChIKey analysis : Validates connectivity and stereochemistry via standardized identifiers (e.g., KQSGRAMLNUKHIP-UHFFFAOYSA-N for related amines) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Safety protocols from SDS sheets include:
  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
  • Waste disposal : Segregate halogenated byproducts (e.g., bromomethylcyclohexane) for specialized treatment .

Advanced Research Questions

Q. How does stereoisomerism in this compound influence its biological activity, and what methods are used to resolve enantiomers?

  • Methodological Answer : Stereoisomers exhibit divergent binding affinities to targets like σ receptors. For example, trans-isomers show higher antiallodynic activity than cis-counterparts . Resolution methods:
  • Chiral chromatography : Use amylose- or cellulose-based columns to separate enantiomers .
  • Crystallization : Diastereomeric salt formation with tartaric acid derivatives .
  • Computational modeling : Density functional theory (DFT) predicts steric hindrance effects on receptor docking .

Q. What computational approaches are employed to model the conformational dynamics of this compound, and how do they inform experimental design?

  • Methodological Answer : Tools like APO-5 models (Figure S6.3 in catalytic studies) simulate chair-chair flipping in bicyclic systems to identify low-energy conformers . Key steps:
  • Molecular dynamics (MD) : Trajectories reveal dominant conformers under physiological conditions (e.g., 310 K, aqueous solvent) .
  • Docking simulations : AutoDock Vina predicts binding poses with biological targets (e.g., σ receptors), guiding SAR studies .

Q. How can researchers address discrepancies in reported spectroscopic data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from solvent effects or impurities. Mitigation strategies:
  • Standardized conditions : Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) and internal standards (TMS) for NMR .
  • High-resolution MS (HRMS) : Resolve isotopic patterns to confirm molecular formulas (e.g., m/z 452.2843 for C₂₆H₃₈N₅O₂) .
  • Cross-validation : Compare data with peer-reviewed synthesis protocols (e.g., EP 3,858,835) to identify procedural deviations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.